5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazolo[1,5-a]pyrazine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings, potentially enhancing the compound’s properties for specific applications.
Scientific Research Applications
5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Its chemical stability and reactivity make it a candidate for various industrial applications, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in protection/deprotection sequences in organic synthesis.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Studied for its pharmacokinetic properties and potential as a P2X7 receptor antagonist.
Uniqueness
What sets 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one apart is its unique combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of stability, reactivity, and specificity.
Properties
IUPAC Name |
5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16-20(25-23(31-16)18-10-6-7-11-22(18)30-2)15-27-12-13-28-21(24(27)29)14-19(26-28)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSCYPEKFGIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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